molecular formula C9H9N3O2 B1469794 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 933715-04-9

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1469794
CAS No.: 933715-04-9
M. Wt: 191.19 g/mol
InChI Key: CDQDQBOILOQEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a high-value heterocyclic building block in medicinal chemistry, recognized for its role as a core scaffold in developing potent protein kinase inhibitors (PKIs) for targeted cancer therapy . This compound features a rigid, planar fused bicyclic system that is highly amenable to structural diversification, allowing researchers to fine-tune electronic properties and binding affinity for specific enzymatic targets . Its primary research value lies in its application as a precursor for novel therapeutics targeting oncogenic kinases such as EGFR, B-Raf, and MEK, which are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . The carboxylic acid functional group at the 6-position provides a critical synthetic handle for further derivatization via amide coupling or other conjugation strategies, facilitating the creation of extensive compound libraries for structure-activity relationship (SAR) studies . Pyrazolo[1,5-a]pyrimidine-based compounds typically exert their biological effects by acting as ATP-competitive inhibitors, disrupting the aberrant signaling pathways that drive uncontrolled cell proliferation and survival in cancer cells . Research into this class of compounds represents a significant focus in anticancer drug discovery due to their demonstrated cytotoxicity, kinase selectivity, and antiproliferative effects in biological evaluations . This product is offered for research applications and is strictly designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-8(9(13)14)6(2)12-7(11-5)3-4-10-12/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQDQBOILOQEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=NN12)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933715-04-9
Record name 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Condensation of 5-Amino-3-methylpyrazole with β-Dicarbonyl Compounds

One of the classical and efficient approaches involves the condensation of 5-amino-3-methylpyrazole derivatives with β-dicarbonyl compounds such as acetylacetone or ethyl acetoacetate. This method typically proceeds via cyclization in acidic or neutral media, often in the presence of catalysts or under reflux conditions.

  • Key Reaction : Heating acetylacetone with 5-amino-3-methylpyrazole in ethanol with a catalytic amount of piperidine yields ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, which upon saponification with aqueous sodium hydroxide affords the corresponding carboxylic acid.

  • Saponification and Decarboxylation : The ester intermediate is hydrolyzed under basic conditions to the acid, which can be further decarboxylated by heating at elevated temperatures (200°C) or treatment with 40% sulfuric acid to yield the pyrazolo[1,5-a]pyrimidine core.

Step Reagents/Conditions Product Yield/Notes
Cyclization Acetylacetone + 5-amino-3-methylpyrazole, EtOH, piperidine, reflux 10 h Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate Good yield reported
Saponification 3 N NaOH aqueous solution 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid Efficient conversion
Decarboxylation Heat at 200°C or 40% H2SO4 5,7-Dimethylpyrazolo[1,5-a]pyrimidine (without COOH) Confirmed by melting point and IR

Cyclization via β-Dicarbonyl Compounds and Aminopyrazole Derivatives

Recent studies have optimized the synthesis by reacting 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles or related aminopyrazoles with β-dicarbonyl compounds under mild conditions to yield pyrazolo[1,5-a]pyrimidine derivatives, including methyl-substituted analogs.

  • Reaction Conditions : Typically, the reaction proceeds in acetic acid solvent or under solvent-free microwave-assisted conditions, with or without catalysts such as Pd(OAc)2, at controlled temperatures to favor regioselective cyclization.

  • Yields and Efficiency : The yields for such cyclizations are high, ranging from 87% to 95%, demonstrating the efficiency of this approach for synthesizing substituted pyrazolo[1,5-a]pyrimidines, including the 5,7-dimethyl derivatives.

  • Mechanistic Insight : The β-dicarbonyl compounds direct the regiochemistry of the ring closure, where condensation between the aminopyrazole and the carbonyl group precedes ring formation.

Parameter Details
Starting materials 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles, β-dicarbonyl compounds (e.g., acetylacetone)
Solvent Acetic acid or solvent-free (microwave)
Catalyst Pd(OAc)2 (optional)
Temperature Mild to moderate; microwave power optimized at 700 W
Reaction time Variable, often short under microwave
Yield 87–95%

Acid-Catalyzed Reflux and Ester Hydrolysis

An alternative classical method involves the reflux of intermediates in acidic media, such as ethanol with hydrochloric acid and zinc chloride, followed by extraction and purification steps.

  • Example Procedure : A carboxylation product dissolved in ethanol is treated with 10 M HCl and zinc chloride, refluxed, then reacted with 1,1,3,3-tetramethoxypropane. After workup involving neutralization and chloroform extraction, the pyrazolo[1,5-a]pyrimidine acid is isolated by sublimation.

  • Yields : This method yields the product in moderate to good yields (e.g., 44–86% depending on the stage), with purity confirmed by elemental analysis and melting point.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Product Form Yield (%) Notes
1 5-Amino-3-methylpyrazole + acetylacetone Ethanol, piperidine, reflux; then NaOH saponification 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid High Classical, well-established method
2 5-Amino-3-arylamino-pyrazole + β-dicarbonyls Acetic acid or solvent-free microwave, Pd catalyst Substituted pyrazolo[1,5-a]pyrimidines including 5,7-dimethyl derivatives 87–95 Efficient, regioselective, suitable for library synthesis
3 Carboxylation intermediates Ethanol, HCl, ZnCl2, reflux, extraction, sublimation Pyrazolo[1,5-a]pyrimidine acids Moderate Acid-catalyzed, multi-step, moderate to good yield
4 Pyrazolo[1,5-a]pyrimidine derivatives Bromination, nitration for precursor modification Functionalized intermediates Variable For precursor functionalization, not direct acid synthesis

Research Findings and Analysis

  • The condensation of aminopyrazole derivatives with β-dicarbonyl compounds remains the most versatile and high-yielding approach to synthesize 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid and its analogs.

  • Microwave-assisted solvent-free conditions have been shown to enhance reaction rates and yields, reducing reaction times significantly compared to traditional reflux methods.

  • The regioselectivity of the cyclization is strongly influenced by the nature of the β-dicarbonyl compound and the substitution pattern on the aminopyrazole, allowing for fine-tuning of the product structure.

  • Classical acid-catalyzed reflux methods remain relevant for certain intermediates, though they generally require longer reaction times and more purification steps.

  • Functional group transformations such as nitration and bromination provide routes to diversify the pyrazolo[1,5-a]pyrimidine core but are typically employed as subsequent steps rather than initial synthetic methods for the carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like NaBH₄.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) is a commonly used reducing agent.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in material science for its photophysical properties.

Mechanism of Action

The mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pyrazolo[1,5-a]pyrimidine core allows for diverse substitution patterns, which significantly influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison with key analogs:

Substitution Position Variations

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
  • Structure : Methyl groups at positions 2 and 7; carboxylic acid at position 5.
  • Molecular Formula : C₉H₉N₃O₂; MW : 191.19 g/mol; CAS : 175201-51-1 .
  • Higher thermal stability (decomposes at ~250°C) . Safety: Classified under GHS H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
  • Structure : Methyl groups at positions 5 and 7; carboxylic acid at position 3.
  • Molecular Formula : C₉H₉N₃O₂; MW : 191.19 g/mol; CAS : 90349-23-8 .
  • Used in synthesizing N-alkylated derivatives for α-glucosidase inhibition studies .
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
  • Structure : Difluoromethyl group at position 7; carboxylic acid at position 6.
  • Molecular Formula : C₈H₅F₂N₃O₂; MW : 213.14 g/mol; CAS : 1160246-20-7 .
  • Key Differences :
    • The electron-withdrawing difluoromethyl group increases acidity at position 6, improving solubility in polar solvents.
    • Enhanced metabolic stability compared to methyl-substituted analogs due to fluorine’s inertness .

Functional Group Modifications

ETHYL 6-(3-FLUOROBENZYL)-5,7-DIMETHYLPYRAZOLO[1,5-a]PYRIMIDINE-3-CARBOXYLATE
  • Structure : Ethyl ester at position 3; 3-fluorobenzyl and methyl substitutions.
  • Molecular Formula : C₁₈H₁₈FN₃O₂; MW : 327.36 g/mol; CAS : 478064-86-7 .
  • Key Differences :
    • The ester group enhances lipophilicity, favoring blood-brain barrier penetration.
    • Fluorine at the benzyl group improves target selectivity in kinase inhibition .
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
  • Structure : Phenyl groups at positions 5 and 7; carboxylic acid at position 2.
  • Molecular Formula : C₁₉H₁₃N₃O₂; MW : 315.33 g/mol; CAS : 299406-03-4 .
  • Key Differences :
    • Bulky phenyl groups increase steric hindrance, reducing reaction yields in nucleophilic substitutions.
    • Extended π-conjugation enhances fluorescence properties for optical applications .

Table 1: Comparative Analysis of Key Analogs

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 5,7-Me; 6-COOH 191.19 1540690-32-1 Discontinued; scaffold for inhibitors
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 2,7-Me; 6-COOH 191.19 175201-51-1 Thermal stability; enzyme inhibition
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5,7-Me; 3-COOH 191.19 90349-23-8 α-Glucosidase inhibition
7-(Difluoromethyl)-6-carboxylic acid 7-CF₂H; 6-COOH 213.14 1160246-20-7 Enhanced solubility; metabolic stability
5,7-Diphenyl-2-carboxylic acid 5,7-Ph; 2-COOH 315.33 299406-03-4 Fluorescence applications

Biological Activity

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
  • Molecular Formula: C9H9N3O2
  • Molecular Weight: 179.19 g/mol
  • CAS Number: 933715-04-9

The compound features a pyrazolo-pyrimidine core which is known for its ability to interact with various biological targets.

The biological activity of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical cellular processes:

  • Enzyme Inhibition:
    • It has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition can disrupt the proliferation of rapidly dividing cells, making it a candidate for anticancer therapies .
  • Anticancer Activity:
    • The compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. Studies have demonstrated that it can induce apoptosis and inhibit tumor growth through multiple pathways .
  • Anti-inflammatory Properties:
    • Preliminary studies indicate that 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid may possess anti-inflammatory effects by modulating immune responses and inhibiting pro-inflammatory cytokines .

Antitumor Effects

A series of studies have highlighted the compound's potential as an anticancer agent:

  • Case Study: Breast Cancer
    In vitro studies showed that the compound reduced cell viability in MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values indicating significant potency. The combination of this compound with doxorubicin demonstrated a synergistic effect, enhancing the overall cytotoxicity against these cell lines .

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrazolo derivatives:

  • In Vitro Studies
    The compound exhibited notable antifungal activity against several pathogenic fungi, indicating its potential as an antifungal agent. The EC50 values were comparable to established antifungal treatments, suggesting it could serve as a viable alternative in treating fungal infections .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntitumorInhibits DHODH; induces apoptosis
Anti-inflammatoryModulates immune responses
AntifungalInhibits growth of pathogenic fungi

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, and how is regioselectivity controlled during synthesis?

  • Methodology : The compound is typically synthesized via multi-step reactions starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds. For example, cyclization of hydrazine with enamines under basic conditions forms the pyrazole core, followed by functionalization at positions 5 and 7. Regioselectivity is controlled using steric or electronic directing groups, such as methyl substituents, to favor the desired isomer .
  • Validation : Elemental analysis and spectral data (e.g., 1^1H NMR, 13^{13}C NMR) confirm regiochemical outcomes .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Techniques :

  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and purity (e.g., observed [M+H]+^+ vs. calculated) .
  • NMR Spectroscopy : Distinguishes methyl groups at positions 5 and 7 via chemical shift differences (δ ~2.5–3.0 ppm for aromatic methyl groups) .
  • Elemental Analysis : Confirms C, H, N composition (e.g., C9_9H9_9N3_3O2_2 requires C 61.65%, H 4.38%, N 27.65%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks.
  • Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods predict reactivity for functionalization at position 6 of the pyrazolo[1,5-a]pyrimidine scaffold?

  • Approach : Density Functional Theory (DFT) calculations assess electron density at the carboxylic acid group (position 6), guiding predictions for nucleophilic/electrophilic substitution. For example, the electron-withdrawing nature of the carboxylic acid enhances reactivity toward amidation or esterification .
  • Case Study : Molecular docking studies reveal steric hindrance effects when bulky substituents are introduced, aiding in rational design of derivatives .

Q. What strategies improve low yields in cross-coupling reactions involving this compound?

  • Optimization :

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance Suzuki-Miyaura coupling efficiency with aryl boronic acids.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in Buchwald-Hartwig aminations .
  • Temperature Control : Microwave-assisted synthesis reduces reaction times and improves yields for cyclization steps .

Q. How does the reactivity of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid compare to other pyrazolo derivatives?

  • Comparative Analysis :

  • Electron-Withdrawing Groups : The carboxylic acid at position 6 increases electrophilicity compared to ester or amide analogs, facilitating nucleophilic attacks .
  • Steric Effects : Methyl groups at positions 5 and 7 hinder functionalization at adjacent positions, requiring tailored reagents (e.g., bulky bases for deprotonation) .
  • Biological Activity : Unlike 3-carboxamide derivatives (e.g., ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate), the carboxylic acid moiety enhances solubility for in vitro assays .

Data Contradictions and Resolutions

  • Spectral Data Variability : Discrepancies in 1^1H NMR shifts for methyl groups (e.g., δ 2.4 vs. 2.6 ppm) may arise from solvent effects or impurities. Cross-validation with HRMS and elemental analysis resolves ambiguity .
  • Synthetic Yields : Conflicting reports on cyclization yields (40–70%) highlight the need for standardized reaction conditions (e.g., inert atmosphere, reagent purity) .

Applications in Academic Research

  • Medicinal Chemistry : Serves as a precursor for kinase inhibitors; the carboxylic acid group is modified to prodrugs for enhanced bioavailability .
  • Materials Science : Explored in metal-organic frameworks (MOFs) due to its rigid heterocyclic structure and hydrogen-bonding capability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.